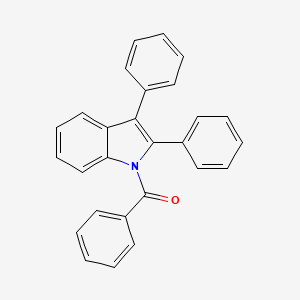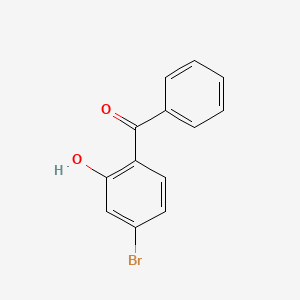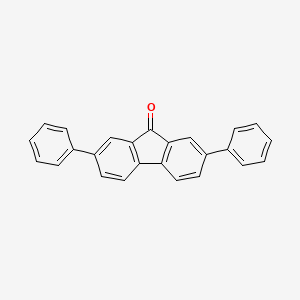
(2,3-Diphenylindol-1-yl)phenylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Diphenylindol-1-yl)phenylmethanone is an organic compound with the molecular formula C27H19NO. It is a derivative of indole, a heterocyclic aromatic organic compound, and is characterized by the presence of two phenyl groups attached to the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Diphenylindol-1-yl)phenylmethanone typically involves the cyclization of appropriate precursors. One common method is the cyclocondensation of 2,3-diphenylindole with benzoyl chloride under acidic conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(2,3-Diphenylindol-1-yl)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated, nitrated, or other substituted derivatives.
Scientific Research Applications
(2,3-Diphenylindol-1-yl)phenylmethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of materials with specific optoelectronic properties
Mechanism of Action
The mechanism of action of (2,3-Diphenylindol-1-yl)phenylmethanone involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation. Detailed studies on its binding affinity and interaction with biological macromolecules are ongoing .
Comparison with Similar Compounds
Similar Compounds
(2,3-Diphenyl-1H-indol-5-yl)piperazin-1-yl methanone: Similar structure with a piperazine moiety.
1,3-Diphenyl-2-propene-1-one: Contains a similar phenylmethanone structure but with different substituents.
Phenazine derivatives: Share similar aromatic ring systems and biological activities
Uniqueness
(2,3-Diphenylindol-1-yl)phenylmethanone is unique due to its specific indole-based structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
5448-01-1 |
|---|---|
Molecular Formula |
C27H19NO |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(2,3-diphenylindol-1-yl)-phenylmethanone |
InChI |
InChI=1S/C27H19NO/c29-27(22-16-8-3-9-17-22)28-24-19-11-10-18-23(24)25(20-12-4-1-5-13-20)26(28)21-14-6-2-7-15-21/h1-19H |
InChI Key |
OYYIXNXBNRQNPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C3=CC=CC=C32)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(E)-[(4-Carbamothioylphenyl)methylidene]amino}benzamide](/img/structure/B13993600.png)
![{4-[(5-Bromo-2-chlorophenyl)methyl]phenyl}(trimethyl)silane](/img/structure/B13993607.png)
![[6-(Trifluoromethyl)-1,8-naphthyridin-2-yl]boronic acid](/img/structure/B13993615.png)





![4-Ethoxycarbonylbicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B13993663.png)

![2-[(2-Aminopyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride](/img/structure/B13993667.png)
![2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-diethylacetamide;ethanesulfonic acid](/img/structure/B13993668.png)
![1-[6-(2-Methoxyethoxy)pyridin-3-yl]ethanone](/img/structure/B13993673.png)

